3-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 3-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453610
InChI: InChI=1S/C14H27N3O3/c1-10(15)12(18)16-8-11-6-5-7-17(9-11)13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,18)/t10-,11?/m0/s1
SMILES: CC(C(=O)NCC1CCCN(C1)C(=O)OC(C)(C)C)N
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol

3-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13453610

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

3-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
IUPAC Name tert-butyl 3-[[[(2S)-2-aminopropanoyl]amino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C14H27N3O3/c1-10(15)12(18)16-8-11-6-5-7-17(9-11)13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,18)/t10-,11?/m0/s1
Standard InChI Key AJNBCMCHPDRBQB-VUWPPUDQSA-N
Isomeric SMILES C[C@@H](C(=O)NCC1CCCN(C1)C(=O)OC(C)(C)C)N
SMILES CC(C(=O)NCC1CCCN(C1)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C(=O)NCC1CCCN(C1)C(=O)OC(C)(C)C)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with a methyl group bearing an (S)-2-amino-propionylamino moiety. The tert-butyl ester at the 1-position enhances lipophilicity, influencing its pharmacokinetic properties. Stereochemical specificity is critical, as the (S)-configuration of the amino-propionyl group ensures optimal interactions with biological targets .

Key Functional Groups:

  • Piperidine Ring: A saturated six-membered ring with one nitrogen atom, serving as a scaffold for further substitutions.

  • Amino-propionylamino Side Chain: Introduces hydrogen-bonding capabilities and chiral centers, critical for target recognition.

  • tert-Butyl Ester: A bulky ester group that improves membrane permeability and metabolic stability.

Physicochemical Data

PropertyValueSource
Molecular FormulaC14H27N3O3\text{C}_{14}\text{H}_{27}\text{N}_{3}\text{O}_{3}
Molar Mass285.38 g/mol
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 1.5–2.0
SolubilityModerate in polar solvents

The tert-butyl ester increases hydrophobicity, as evidenced by its estimated LogP, while the amine and carbonyl groups confer partial solubility in aqueous media.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions to ensure stereochemical fidelity and functional group compatibility:

  • Piperidine Ring Formation:

    • Cyclization of a linear precursor (e.g., pentanediamine derivatives) under acidic or basic conditions.

  • Introduction of the tert-Butyl Ester:

    • Protection of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc2O\text{Boc}_{2}\text{O}) in tetrahydrofuran (THF).

  • Side Chain Functionalization:

    • Coupling of (S)-2-amino-propionic acid to the methyl group via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt).

  • Deprotection and Purification:

    • Removal of temporary protecting groups (e.g., trifluoroacetic acid for Boc deprotection) followed by chromatography.

Critical Challenges:

  • Stereochemical Control: Asymmetric synthesis techniques, such as chiral auxiliaries or enantioselective catalysis, are required to maintain the (S)-configuration .

  • Functional Group Compatibility: Sequential protection/deprotection steps prevent undesired side reactions.

Chemical Reactivity and Functional Transformations

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester undergoes hydrolysis under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to yield the corresponding carboxylic acid:

tert-butyl ester+H2OH+/OHpiperidine-1-carboxylic acid+tert-butanol\text{tert-butyl ester} + \text{H}_{2}\text{O} \xrightarrow{\text{H}^{+}/\text{OH}^{-}} \text{piperidine-1-carboxylic acid} + \text{tert-butanol}

This reaction is pivotal for generating active metabolites or further functionalizing the molecule .

Amide Bond Reactivity

The amino-propionylamino side chain participates in:

  • Acylation: Reaction with activated carbonyl compounds (e.g., acid chlorides) to form urea or thiourea derivatives.

  • Reductive Amination: Conversion of the primary amine to secondary or tertiary amines using aldehydes/ketones and reducing agents .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a building block for:

  • Central Nervous System (CNS) Agents: Piperidine derivatives are prevalent in dopamine receptor modulators and acetylcholinesterase inhibitors .

  • Antimicrobial Agents: Structural analogs exhibit activity against bacterial efflux pumps .

Comparative Analysis with Structural Analogs

Compound Name (CAS)Molecular FormulaKey DifferencesBiological ActivitySource
2-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl esterC14H27N3O3\text{C}_{14}\text{H}_{27}\text{N}_{3}\text{O}_{3}Substitution at 2-positionReduced receptor affinity
4-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (VC13445462)C14H27N3O3\text{C}_{14}\text{H}_{27}\text{N}_{3}\text{O}_{3}Substitution at 4-positionEnhanced metabolic stability
(S)-3-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl esterC18H29N3O2\text{C}_{18}\text{H}_{29}\text{N}_{3}\text{O}_{2}Benzyl group replaces amino-propionylImproved lipophilicity

Substituent position and side chain chemistry significantly influence target selectivity and pharmacokinetics.

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